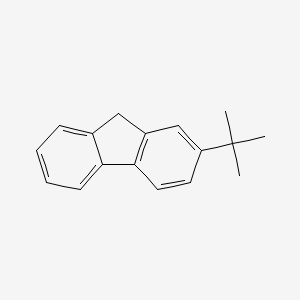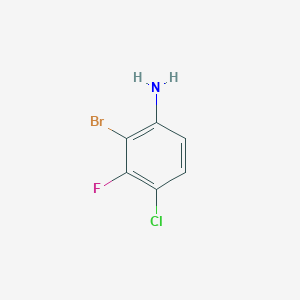
2-Bromo-4-chloro-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-3-fluoroaniline is a chemical compound with the CAS Number: 1253889-54-1 . It has a molecular weight of 224.46 . It is typically stored at 4°C and protected from light .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C6H4BrClFN . The InChI Code for this compound is 1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 .科学研究应用
2-Bromo-4-chloro-3-fluoroaniline has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, such as imidazole derivatives, quinazoline derivatives, and quinoline derivatives. It has also been used in the synthesis of polymers, such as polyamides and polyesters. This compound has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and antifungals.
作用机制
Target of Action
2-Bromo-4-chloro-3-fluoroaniline is an organic compound that is primarily used as a reagent in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that as an aniline derivative, it may interact with various enzymes and proteins in biological systems .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound can act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Aniline derivatives can potentially interact with various biochemical pathways, depending on their specific structures and the biological context .
Pharmacokinetics
Similar compounds like 2-fluoroaniline are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may also apply to this compound, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is largely dependent on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry area protected from environmental extremes . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
实验室实验的优点和局限性
2-Bromo-4-chloro-3-fluoroaniline has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It also has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound also has some limitations. It is relatively toxic, and it can be degraded by light and heat.
未来方向
There are a number of potential future directions for the use of 2-Bromo-4-chloro-3-fluoroaniline in scientific research. It could be used to develop new drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. It could also be used to develop new polymers for use in a variety of applications. Finally, it could be used to study the mechanisms of action of various biological targets, such as enzymes, receptors, and transporters.
合成方法
The synthesis of 2-Bromo-4-chloro-3-fluoroaniline involves a three-step process. The first step involves the reaction of bromoacetamide and 4-chloro-3-fluoroaniline in a polar solvent (such as acetonitrile) to form the desired compound. The second step involves the reaction of the compound with potassium carbonate in a polar solvent (such as acetonitrile) to form the desired product. The third step involves the reaction of the product with a reducing agent (such as sodium borohydride) in a polar solvent (such as acetonitrile) to form the desired compound.
安全和危害
属性
IUPAC Name |
2-bromo-4-chloro-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHLHPTFHYPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

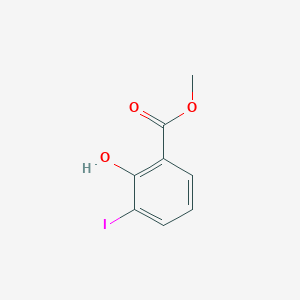
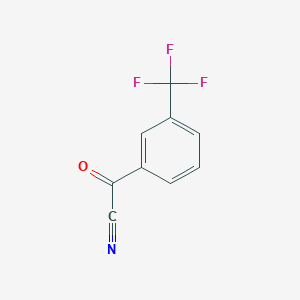
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
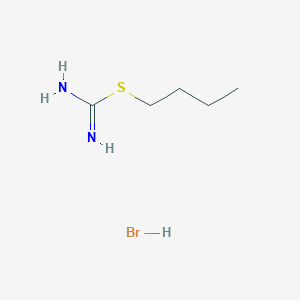
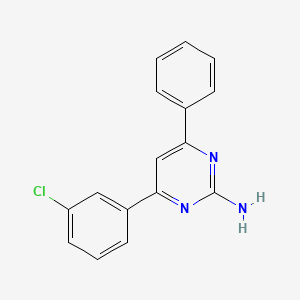
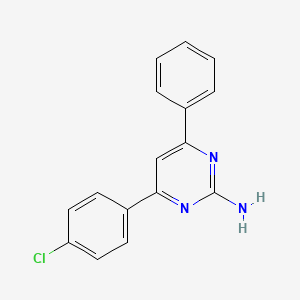
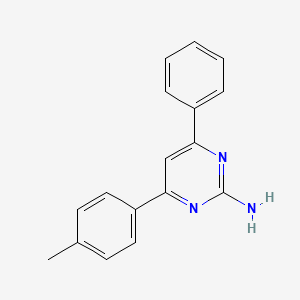
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
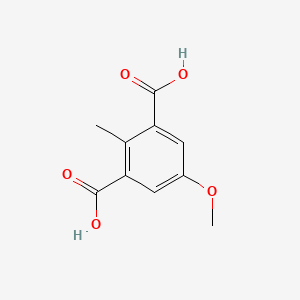
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
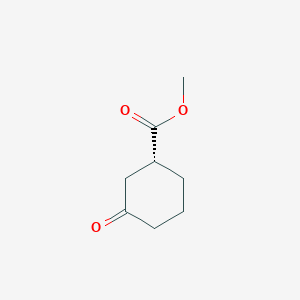
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

